2-([1,1'-Biphenyl]-4-yloxy)-N-(3-chlorophenyl)acetamide
Description
2-([1,1'-Biphenyl]-4-yloxy)-N-(3-chlorophenyl)acetamide is a structurally complex organic compound featuring a biphenyloxy moiety linked to an acetamide group substituted with a 3-chlorophenyl ring. This compound’s design combines aromatic systems (biphenyl and chlorophenyl) with polar functional groups (ether and amide), which synergistically influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-17-7-4-8-18(13-17)22-20(23)14-24-19-11-9-16(10-12-19)15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUJGFDBJYNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N-(3-chlorophenyl)acetamide typically involves the reaction of 4-biphenylol with 3-chlorophenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired acetamide by the action of ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The biphenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-([1,1'-biphenyl]-4-yloxy)-N-(3-chlorophenyl)acetamide exhibit promising anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of biphenyl compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Inhibition of Enzymatic Activity
This compound may also function as an inhibitor of certain enzymes relevant in disease pathways. For example, it has been investigated for its ability to inhibit kinases involved in cancer signaling pathways. Such inhibition can lead to reduced tumor growth and improved patient outcomes in preclinical models .
Material Science
Polymer Chemistry
The biphenyl moiety in this compound allows for its incorporation into polymer matrices. Research has explored its use as a building block for creating high-performance polymers with enhanced thermal stability and mechanical properties. These materials are particularly valuable in applications requiring durable and heat-resistant materials .
Nanocomposite Development
This compound can also be utilized in the development of nanocomposites. By integrating it into nanostructured materials, researchers aim to enhance properties such as electrical conductivity and optical characteristics, making them suitable for applications in electronics and photonics .
Environmental Studies
Pollutant Degradation
There is growing interest in the application of this compound in environmental remediation. Studies have suggested that compounds with similar structures can facilitate the degradation of persistent organic pollutants (POPs) through advanced oxidation processes. This capability is crucial for addressing environmental contamination issues .
Toxicological Assessments
The compound's potential toxicity has been evaluated through various assays to determine its environmental impact. Understanding the toxicological profile is essential for assessing risks associated with its use in industrial applications and ensuring compliance with environmental regulations .
Case Studies
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, while the acetamide moiety may interact with proteins or enzymes, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Functional Group Contributions
- Acetamide Linkage : The amide group provides hydrogen-bonding sites critical for receptor engagement, distinguishing it from ester or sulfonamide analogs .
- Ether vs. Thioether : The biphenyl ether linkage offers greater oxidative stability compared to thioether-containing analogs (e.g., ), which may degrade under physiological conditions .
Biological Activity
2-([1,1'-Biphenyl]-4-yloxy)-N-(3-chlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a biphenyl moiety with a chloro-substituted phenyl group and an acetamide functional group. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Inhibiting specific enzymes related to cancer progression.
- Receptor Modulation : Interacting with receptor tyrosine kinases (RTKs) involved in cell signaling pathways.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Anticancer Activity
Studies have demonstrated that biphenyl derivatives can exhibit significant anticancer properties. For instance, similar compounds have shown inhibition against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities are critical for evaluating potency:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.096 |
| Compound B | A549 | 2.09 |
These findings highlight the potential of biphenyl derivatives in targeting cancer cells effectively .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. Compounds in this class have shown promising results with IC50 values indicating their ability to scavenge free radicals:
| Compound | DPPH Scavenging Activity IC50 (μg/mL) |
|---|---|
| Compound C | 18.78 ± 1.86 |
| Compound D | 16.84 ± 2.60 |
These results suggest that the compound may help mitigate oxidative stress-related diseases .
Case Studies
A notable case study involved synthesizing and evaluating the biological activity of several biphenyl derivatives, including this compound. The study reported that these compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells.
Study Highlights:
- Objective : To evaluate the anticancer and antioxidant activities of synthesized biphenyl derivatives.
- Results : Significant inhibition of tumor growth was observed in vivo models, alongside favorable antioxidant profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
